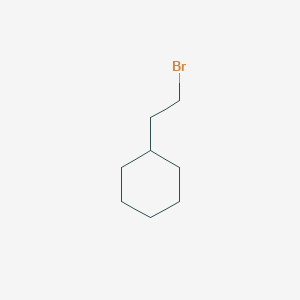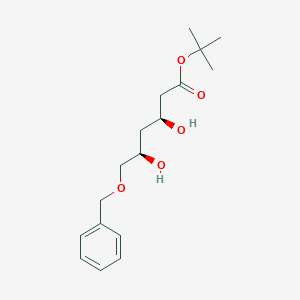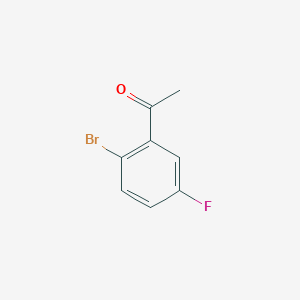
去乙酰(R)-利奈唑胺
描述
Synthesis Analysis
- Li et al. (2013) developed a facile synthetic route for linezolid, starting from commercially available (R)-epichlorohydrin, involving cyclization, substitution, Goldberg coupling, aminolysis, and acetylation reactions, providing an easy-to-perform and scalable method (Li, Liu, Jia, & Yuan, 2013).
- Jie (2013) synthesized linezolid from 3,4-difluoronitrobenzene through a six-step reaction including nucleophilic substitution, catalytic hydrogenation, N-protection, cyclization, N-deprotection, and acetylation, achieving an overall yield of 69% (Wang Jie, 2013).
- McCarthy (2015) developed a convergent synthesis of linezolid starting with 3,4-difluorobenzoic acid and (S)-epichlorohydrin, which is suitable for large-scale preparation of the drug (J. McCarthy, 2015).
Molecular Structure Analysis
- Linezolid's structure involves a deep cleft binding to the 50S ribosomal subunit surrounded by 23S rRNA nucleotides. Mutations in 23S rRNA and specific regions of ribosomal proteins uL3 and uL4 are associated with linezolid resistance (Hashemian, Farhadi, & Ganjparvar, 2018).
Chemical Reactions and Properties
- Linezolid inhibits bacterial protein synthesis by binding to rRNA, as studied in cases of linezolid-induced optic and peripheral neuropathy and lactic acidosis (De Vriese et al., 2006).
Physical Properties Analysis
- The physical properties of linezolid, including its binding constants and stoichiometry, have been analyzed using NMR and molecular modeling techniques. These studies focused on the chiral recognition process between linezolid and cyclodextrin, revealing 1:1 complex stoichiometry and binding constants in the order of 30-80 M(-1) (Bednarek, Bocian, & Michalska, 2008).
Chemical Properties Analysis
- The chemical properties of linezolid include its action as an inhibitor of mitochondrial protein synthesis, as indicated in studies observing lactic acidosis in patients under linezolid therapy. This inhibition is attributed to linezolid's binding to mitochondrial 16S rRNA (Palenzuela et al., 2005).
科学研究应用
利奈唑胺耐药机制
研究阐明了细菌产生利奈唑胺耐药性的各种机制,包括 23S rRNA 的突变、核糖体蛋白 L3 和 L4 的改变以及 Cfr 甲基转移酶的作用。这些机制影响利奈唑胺在核糖体上的结合位点,从而赋予耐药性。对这些耐药机制的详细了解对于设计具有针对耐药菌株的改善疗效的新型恶唑烷酮至关重要 (Long & Vester, 2011)。
药代动力学研究和治疗药物监测
已经进行药代动力学研究以了解利奈唑胺在患者中的分布和消除,包括多重耐药结核病 (MDR-TB) 和广泛耐药结核病 (XDR-TB) 患者。开发了一个群体药代动力学模型来预测利奈唑胺的浓度-时间曲线下面积 (AUC),从而实现个体化给药策略。这些策略旨在最大化疗效,同时最大程度地减少毒性,特别是在 MDR-TB 和 XDR-TB 患者中 (Kamp et al., 2017)。
稳定性指示试验的开发
开发和验证稳定性指示琼脂扩散试验以确定利奈唑胺在光降解产物存在下的效力,突出了确保药物稳定性和疗效的重要性。该微生物试验已被证明是利奈唑胺在常规质量控制中的一种有用的替代方法 (Lopes & Salgado, 2010)。
临床分离株中利奈唑胺耐药性的检查
研究检查了患者中的利奈唑胺耐药分离株,确定了与耐药性相关的特定基因突变。这项研究对于开发利奈唑胺耐药性的快速检测方法至关重要,最终改善 MDR-TB 的治疗 (Zimenkov et al., 2017)。
生物样品中利奈唑胺的分析
开发用于分析干血斑中利奈唑胺的方法为治疗药物监测提供了一种实用的方法,尤其是在资源有限的环境中。该方法有助于优化 MDR-TB 患者的利奈唑胺剂量,旨在改善治疗效果,同时管理药物毒性 (Vu et al., 2012)。
属性
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetyl (R)-Linezolid | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



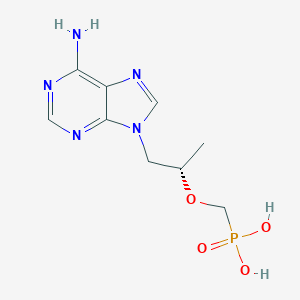
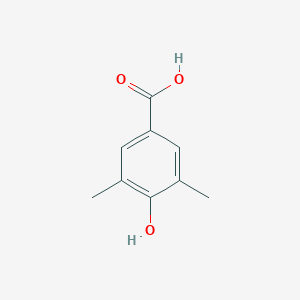

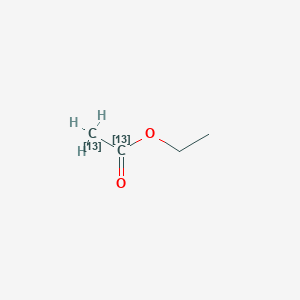


![trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium](/img/structure/B41406.png)

